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Compound of Interest

Compound Name: CAY10573

CAS No.: 853652-40-1

Cat. No.: B050235 Get Quote

Executive Summary
CAY10573 is a non-steroidal, pyrrole-based pan-PPAR agonist that exhibits potent dual

activation of PPAR

and PPAR

, with moderate activity at PPAR

. Unlike clinical therapeutics designed for high selectivity (e.g., Rosiglitazone for PPAR

, Fenofibrate for PPAR

), CAY10573 serves as a specialized research tool for investigating the synergistic effects of
simultaneous lipid mobilization (PPAR

) and insulin sensitization (PPAR

) without the pharmacokinetic complexity of co-administering two distinct drugs.

This guide details the mechanistic profile, comparative efficacy, and validated experimental

protocols for utilizing CAY10573 in metabolic and inflammatory research.
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Selective agonists often trigger compensatory feedback loops. For instance, pure PPAR

activation can lead to weight gain, while pure PPAR

activation primarily targets hepatic lipid flux. CAY10573 bridges these pathways:

PPAR

(Nuclear Receptor Subfamily 1, Group C, Member 1): Activation promotes fatty acid

-oxidation in the liver and skeletal muscle.

PPAR

(Nuclear Receptor Subfamily 1, Group C, Member 3): Activation drives adipocyte
differentiation and fatty acid storage, improving insulin sensitivity.

Mechanism of Action
Upon binding, CAY10573 induces a conformational change in the Ligand Binding Domain

(LBD) of the PPAR receptor. This triggers the release of co-repressors (e.g., NCoR) and the

recruitment of co-activators (e.g., PGC-1

). The complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome
Proliferator Response Elements (PPREs) to drive transcription. Simultaneously, it exerts anti-
inflammatory effects by trans-repressing NF-

B signaling.

Figure 1: PPAR Signaling Pathway & CAY10573 Interaction
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Caption: CAY10573 binds PPAR

/

, recruiting RXR to drive metabolic gene transcription while simultaneously inhibiting NF-

B inflammatory pathways.
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The following data contrasts CAY10573 with standard selective agonists. Note the distinction

between Binding Affinity (

) and Functional Potency (

). CAY10573 binds PPAR

most tightly but is functionally most potent at PPAR

.

Table 1: Binding vs. Functional Potency Profile

Compound
Target
Selectivity

Binding
Affinity (

)

Functional
Potency (

)

Primary
Application

CAY10573

Dual PPAR

/

: 50 nM

: 113 nM

: 223 nM

: 8 nM

: 70 nM

: 500 nM

Dual-pathway

research tool

Rosiglitazone Selective PPAR
: 92 nM : 220 nM

Insulin

sensitization

(Type 2

Diabetes)

GW7647 Selective PPAR
: 6 nM : 1-5 nM

Lipid metabolism

research

GW501516 Selective PPAR
: ~1 nM : 1-2 nM

Exercise

mimetics /

Mitochondrial

biogenesis

Technical Insight:

Selectivity Window: CAY10573 is effectively a dual agonist at concentrations < 200 nM. At

concentrations > 500 nM, it begins to activate PPAR
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, losing its dual selectivity and becoming a "pan-agonist."

Potency: CAY10573 demonstrates 3x stronger functional potency at PPAR

(

70 nM) compared to Rosiglitazone (

220 nM) in transactivation assays [1][2].

Experimental Protocols
Protocol A: PPAR Nuclear Receptor Transactivation
Assay
Objective: Quantify the functional activation of PPAR isoforms by CAY10573 in a cell-based

system. System: HEK293T cells co-transfected with a PPRE-Luciferase reporter and PPAR

expression vectors.

Workflow Diagram
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Caption: Step-by-step workflow for the Luciferase Reporter Assay to validate CAY10573
potency.

Detailed Methodology
Cell Preparation: Seed HEK293T cells at

cells/well in DMEM + 10% FBS (charcoal-stripped to remove endogenous lipids).

Transfection (Lipofectamine):

Reporter: 100 ng PPRE-Luc (Firefly luciferase).
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Receptor: 50 ng Human PPAR

or PPAR

expression vector.

Normalizer: 10 ng Renilla luciferase (constitutive) to control for transfection efficiency.

Compound Preparation (Critical):

Dissolve CAY10573 crystalline solid in DMSO. Stock concentration: 10 mM.

Solvent Limit: Final DMSO concentration in the well must be

to avoid cytotoxicity.

Prepare serial dilutions: 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1

M.

Treatment: Replace media with serum-free DMEM containing the compound dilutions.

Incubate for 24 hours.

Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence.

Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to

determine

.

Protocol B: Anti-Inflammatory Screen (Macrophage NO
Inhibition)
Objective: Assess the ability of CAY10573 to repress NF-

B via PPAR activation.

Cell Line: RAW 264.7 murine macrophages.

Induction: Stimulate cells with LPS (1
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g/mL) to induce Nitric Oxide (NO) production.

Treatment: Co-treat with CAY10573 (10 - 500 nM) immediately after LPS addition.

Control: Use GW9662 (PPAR

antagonist) to verify mechanism. If CAY10573 efficacy is blocked by GW9662, the effect is
PPAR

-dependent.

Assay: Measure nitrite accumulation in the supernatant using Griess Reagent after 24 hours.

Scientific Integrity & Usage Guidelines
When to Use CAY10573

Metabolic Syndrome Models: Ideal for studying the intersection of dyslipidemia (PPAR

) and insulin resistance (PPAR

).

Adipocyte Differentiation: More potent inducer of adipogenesis than Rosiglitazone in certain

stem cell lines due to the dual activation profile.

Limitations & Controls
Solubility: CAY10573 is hydrophobic. Solubility in PBS is < 0.1 mg/ml. Use organic solvents

(DMSO, DMF, Ethanol) for stock solutions, then dilute into aqueous buffers.

Selectivity at High Doses: Avoid concentrations > 1

M if selective exclusion of PPAR

is required. At > 1

M, it acts as a pan-agonist.

In Vivo Use: While potent in vitro, CAY10573 is primarily a tool compound. For in vivo

studies, formulation in methylcellulose or corn oil is required due to poor aqueous solubility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://bpsbioscience.com/ppar-gamma-gal4-luciferase-reporter-hek293-cell-line-60405
https://indigobiosciences.com/shop/human-ppar-alpha-reporter-assay-system/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9145686/
https://www.benchchem.com/product/b050235#cay10573-efficacy-versus-selective-ppar-agonists
https://www.benchchem.com/product/b050235#cay10573-efficacy-versus-selective-ppar-agonists
https://www.benchchem.com/product/b050235#cay10573-efficacy-versus-selective-ppar-agonists
https://www.benchchem.com/product/b050235#cay10573-efficacy-versus-selective-ppar-agonists
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050235?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

